molecular formula C16H26 B049614 (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene CAS No. 62235-06-7

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene

Cat. No. B049614
CAS RN: 62235-06-7
M. Wt: 218.38 g/mol
InChI Key: CWLVBFJCJXHUCF-RNPYNJAESA-N
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Description

Synthesis Analysis

The synthesis of geometric isomers similar to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene” has been explored through various methods, highlighting the intricacies of creating specific molecular structures with desired configurations. For example, studies on the synthesis of related compounds emphasize the role of PMR and 13C NMR spectra in determining the geometry of substituted double bonds, which is crucial for understanding the synthesis process of our target molecule (Nishino & Bowers, 1976).

Molecular Structure Analysis

The molecular structure of compounds closely related to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene” has been elucidated using various spectroscopic techniques, including X-ray crystallography. These studies provide insights into the arrangement of atoms and the configuration of double bonds, which are pivotal for understanding the molecular geometry and stereochemistry of our compound of interest.

Chemical Reactions and Properties

Research on related molecules has revealed the reactivity patterns and chemical behavior of compounds with similar structures to “(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene.” For instance, the study of reactivity towards different reagents and the formation of specific adducts or reaction products sheds light on the chemical properties and potential applications of the compound (Wrackmeyer, Milius, Tok, & Bubnov, 2002).

Scientific Research Applications

  • Conjugated linear tetraenes and pentaenes, similar to this compound, are utilized in polymerization and polymerization-induced reactivity applications (Spangler & Little, 1983).

  • The synthesis of cyclic hydrazone and semicarbazone ligands, including tetraene derivatives, finds applications in the study of complexes with divalent metal ions (Souza et al., 1995).

  • Homoterpenes, including variants of trimethyltrideca-tetraenes, originate from compounds like nerolidol or geranyllinalool. These are studied for their mechanistic, phylogenetic, and ecological aspects in plant biosynthesis (Gäbler et al., 1991).

  • Derivatives of undecatriene, related to tetraenes, are explored for potential applications in perfumery due to their unique odors (Andreini et al., 1987).

  • The synthesis of galbanolenes and tetradecatrienyl acetate uses trienes as intermediates, highlighting the versatility of these compounds in chemical synthesis (Alami et al., 1995).

properties

IUPAC Name

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLVBFJCJXHUCF-RNPYNJAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244597
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene

CAS RN

62235-06-7
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62235-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7,11-Tridecatetraene, 4,8,12-trimethyl-, (3E,7E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3E,7E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
MZ Shi, JY Li, YT Chen, L Fang, H Wei, JW Fu - Life, 2022 - mdpi.com
Plants release a variety of volatiles and herbivore-induced plant volatiles (HIPVs) after being damaged by herbivorous insects, which play multiple roles in the interactions with other …
Number of citations: 1 www.mdpi.com
ML Schröder, R Glinwood, B Webster… - Entomologia …, 2015 - Wiley Online Library
Understanding host plant volatile – aphid interactions can facilitate the selection of crop border plants as a strategy to reduce plant virus incidence in crops. Crop border plant species …
Number of citations: 23 onlinelibrary.wiley.com
H Al-Khshemawee, M Agarwal… - Journal of …, 2017 - researchportal.murdoch.edu.au
Timely detection of Mediterranean fruit fly (Medfly) is very important so that eradication action can be taken on time. The larvae stage of this insect is the most dangerous stage as it is …
Number of citations: 10 researchportal.murdoch.edu.au
L Wilberts, J Vuts, JC Caulfield… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Although most biological control programs use multiple biological agents to manage pest species, to date only a few programs have combined the use of agents from …
Number of citations: 1 onlinelibrary.wiley.com
SM Mohamed, S Ross, NM Mohamed - Bulletin of Pharmaceutical …, 2022 - journals.ekb.eg
Promising cytotoxic effects of several Gardenia species (Rubiaceae) have been established by many studies. The current study evaluated MTT-based cytotoxic activities of the crude …
Number of citations: 4 journals.ekb.eg
K Mohammed, M Agarwal, B Li, J Newman, T Liu… - Insects, 2020 - mdpi.com
The volatile organic compounds (VOCs) released from herbivore-infested plants can be used as chemical signals by parasitoids during host location. In this research, we investigated …
Number of citations: 19 www.mdpi.com
AE Al-Snai - IOSR Journal of Pharmacy, 2019 - researchgate.net
Lycopus europaeus was used traditionally to cure coughs, respiratory disorders and as a natural remedy for sleeplessness. It was also used as a natural treatment for hyperthyroidism …
Number of citations: 24 www.researchgate.net
C Wang, G Li, C Miao, M Zhao… - Pest management …, 2020 - Wiley Online Library
BACKGROUND The insect olfactory system can recognize odorants for feeding, courtship, oviposition and avoiding natural enemies. Odorant cues from host plants play important roles …
Number of citations: 27 onlinelibrary.wiley.com
D Hu, W Chen, A Miao, X Qiao, H Xia, C Ma - European Journal of …, 2023 - Elsevier
Volatile blends contain numerous information about the emitters. Volatile organic compounds (VOCs) have been used as biomarkers to monitor agri-products’ state during postharvest …
Number of citations: 1 www.sciencedirect.com
V Ninkovic, M Rensing, I Dahlin… - Plant Signaling & …, 2019 - Taylor & Francis
One of the most important challenges for individual plants is coexistence with their neighbors. To compensate for their sessile lifestyle, plants developed complex and sophisticated …
Number of citations: 88 www.tandfonline.com

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